REACTION_SMILES
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[C:32](=[O:33])([OH:34])[O-:35].[CH3:37][OH:38].[F:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][c:8]([CH:11]3[O:12][CH2:15][CH2:14][O:13]3)[s:9][cH:10]2)[cH:16][cH:17][cH:18]1.[Na+:36].[OH:19][C:20]([CH2:21][C:22]([C:23](=[O:24])[OH:25])([CH2:26][C:27](=[O:28])[OH:29])[OH:30])=[O:31]>>[F:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][c:8]([CH:11]=[O:12])[s:9][cH:10]2)[cH:16][cH:17][cH:18]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
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Fc1cccc(Oc2csc(C3OCCO3)c2)c1
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
Fc1cccc(Oc2csc(C3OCCO3)c2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CC(O)(CC(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1cc(Oc2cccc(F)c2)cs1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |